The protein MDM2 (murine double minute 2) is a critical regulator of the p53 tumor suppressor and plays a significant role in cell growth processes and the response to stress. MDM2's interaction with p53 is a key factor in the control of cell cycle and apoptosis, making it a prime target for cancer therapy. Overexpression of MDM2, which is common in various human cancers, can neutralize p53's function, leading to uncontrolled cell proliferation and tumor development. Consequently, the inhibition of MDM2 has become a focal point in the development of new therapeutic strategies, not only for oncology but also for other diseases where MDM2 plays a role234567.
MDM2 inhibits the tumor suppressor activity of p53 by directly binding to it, which leads to the repression of p53-mediated transactivation. This interaction is facilitated by the p53-binding domain of MDM2, which has been structurally characterized through NMR with small molecule inhibitors2. These inhibitors mimic the interactions of p53 with MDM2, occupying the same binding pocket and thus preventing MDM2 from exerting its inhibitory effect on p53. The inhibition of MDM2 can stabilize p53, leading to the activation of the p53 pathway, which includes cell cycle arrest, apoptosis, and inhibition of tumor growth45. Additionally, MDM2 promotes the rapid degradation of p53, which is a mechanism to ensure the termination of the p53 signal after its activation in response to cellular stress7.
In the field of oncology, MDM2 inhibitors have shown promise in preclinical and clinical settings. The discovery of small molecule inhibitors like NVP-CGM097, which is currently undergoing phase 1 clinical trials, has opened up new avenues for cancer therapy, particularly in tumors that retain wild-type p533. These inhibitors can activate the p53 pathway in cancer cells, leading to therapeutic outcomes such as cell cycle arrest and apoptosis, and have demonstrated efficacy in inhibiting the growth of human tumor xenografts in animal models5.
Beyond oncology, MDM2's role in various nonmalignant diseases has been increasingly recognized. MDM2 is involved in chronic conditions such as inflammation, autoimmune diseases, neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Inhibitors of MDM2 have shown therapeutic potential in preclinical models for treating inflammation and other nonmalignant diseases. The modulation of MDM2 activity could therefore represent a novel approach for the treatment and prevention of these diseases. Moreover, understanding MDM2's role in these conditions may also aid in the development of new biomarkers for diagnosis and monitoring therapeutic outcomes6.
MDM2's role extends to the immune response, where the related protein MD-2, which associates with Toll-like receptor 4 (TLR4), is involved in the activation of NF-κB by lipopolysaccharide (LPS). The N-linked glycosylations at Asn26 and Asn114 of human MD-2 are crucial for TLR4-mediated signal transduction, which is an essential part of the innate immune response. Mutations at these glycosylation sites or treatment with tunicamycin significantly impair the ability of MD-2 to complement TLR4-mediated activation of NF-κB by LPS, highlighting the importance of post-translational modifications in immune signaling1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6